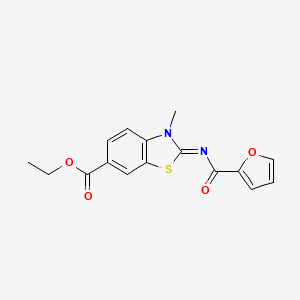

乙酸2-(呋喃-2-甲酰亚胺基)-3-甲基-1,3-苯并噻唑-6-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves interactions between specific acetate derivatives and various arylidinemalononitrile derivatives in solutions like ethanol/TEA at room temperature, leading to the formation of complex structures such as ethyl iminothiazolopyridine-4-carboxylate and amino-imino derivatives. These processes highlight the reactivity of the furan and benzothiazole moieties under mild conditions (Mohamed, 2014).

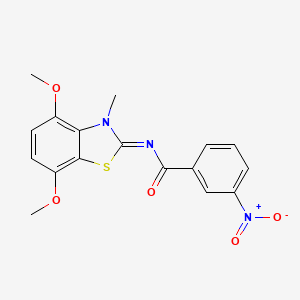

Molecular Structure Analysis

Molecular structure determinations of similar compounds, like ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, reveal associations via hydrogen bonding, indicating the potential for complex intermolecular interactions within related molecules. These analyses are crucial for understanding the compound's reactivity and binding capabilities (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

The reactivity of furan-2-carbonyl chloride with various reactants, leading to the formation of thioamides and subsequent oxidization to produce compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrates the versatile chemical behavior and potential for electrophilic substitution reactions within this class of compounds (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

Investigations into the physical properties, such as crystalline structure and hydrogen bonding patterns, of related molecules offer insights into the stability and solubility of ethyl 2-(furan-2-carbonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate. These aspects are essential for its application in further chemical syntheses and material science (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties, particularly the reactivity towards electrophiles and the potential for forming diverse derivatives, underscore the compound's utility in synthetic organic chemistry. The ability to undergo transformations such as nitration, bromination, and acylation expands its application in creating novel compounds with varied biological and chemical properties (Aleksandrov & El’chaninov, 2017).

科学研究应用

合成和抗菌活性

已经进行了关于与乙基2-(呋喃-2-羰基亚胺)-3-甲基-1,3-苯并噻唑-6-羧酸酯相关的新化合物的合成研究,强调它们潜在的抗菌活性。例如,合成萘(2,1-b)呋喃-5H-(3,2-d)(1,3,4)噻二唑(3,2-a)嘧啶-5-酮涉及将乙基3-氨基萘(2,1-b)呋喃-2-羧酸酯转化为一系列化合物,这些化合物经过筛选具有抗菌活性,突显了这类结构在开发新的抗菌剂中的相关性 (Ravindra, Vagdevi, & Vaidya, 2008)。

分析和光谱研究

对含有呋喃环的有机配体的研究,包括与乙基2-(呋喃-2-羰基亚胺)-3-甲基-1,3-苯并噻唑-6-羧酸酯相关的化合物,在理解它们的螯合性质和潜在抗菌活性方面具有重要意义。这些配体及其金属配合物的合成和表征提供了有关它们的结构性质和生物活性的见解,有助于开发具有潜在在生物医学和材料科学中应用的新材料 (Patel, 2020)。

抗癌和免疫调节活性

已经评估了与乙基2-(呋喃-2-羰基亚胺)-3-甲基-1,3-苯并噻唑-6-羧酸酯结构相关的化合物的潜在抗癌和免疫调节活性。例如,乙基6-溴-3-甲基-1,3-噻唑嘧啶[3,2-a]苯并咪唑-2-羧酸酯的衍生物显示出对LPS刺激的NO生成具有显著的抑制作用,表明在癌症治疗和免疫应答调节中具有潜在应用 (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009)。

新颖的合成途径和生物评价

为相关化合物开发新颖的合成途径已经导致发现具有潜在生物活性的新分子。例如,通过一锅法、无溶剂、微波辅助合成新型乙基2-甲基-4-(吡啶-2-基)-4H-苯并[4,5]噻唑嘧啶-3-羧酸酯衍生物展示了操作简便和环境友好的条件,合成的化合物显示出有希望的抗菌、抗氧化和抗结核活性 (Bhoi, Borad, Pithawala, & Patel, 2016)。

作用机制

Target of action

Furan derivatives have been found to interact with a variety of targets in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Biochemical pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound affects. Furan derivatives have been found to affect a wide range of biochemical pathways due to their broad range of potential targets .

Pharmacokinetics

The presence of the furan ring in the molecule could potentially improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of action

Furan derivatives have been found to have a wide range of effects, including antibacterial, antifungal, antiviral, and antineoplastic activities .

属性

IUPAC Name |

ethyl 2-(furan-2-carbonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-3-21-15(20)10-6-7-11-13(9-10)23-16(18(11)2)17-14(19)12-5-4-8-22-12/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTBEXZVVJLYAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B2490639.png)

![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2490644.png)

![N-[4-(4-acetylphenoxy)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2490646.png)

![1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine](/img/structure/B2490647.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2490648.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2490650.png)

![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)

![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2490655.png)

![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)